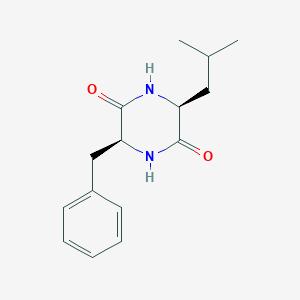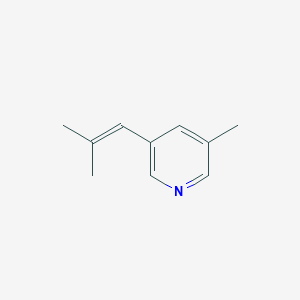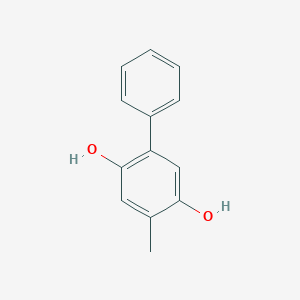
4-Methylbiphenyl-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbiphenyl-2,5-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic derivative of biphenyl, which is a widely used organic compound in the chemical industry.
Mechanism Of Action
The mechanism of action of 4-Methylbiphenyl-2,5-diol is not fully understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property makes it useful in catalysis, where it can enhance the reactivity of metal complexes.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 4-Methylbiphenyl-2,5-diol. However, studies have shown that the compound is relatively non-toxic and has low environmental impact. This makes it a potentially useful alternative to other organic compounds that are more hazardous.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Methylbiphenyl-2,5-diol in lab experiments include its high yield, stability, and low toxicity. However, the compound is relatively expensive and requires careful handling due to its reactivity. In addition, its limited solubility in water can make it challenging to work with in some applications.
Future Directions
There are several potential future directions for research on 4-Methylbiphenyl-2,5-diol. One area of interest is its use as a ligand in metal complexes for catalysis. Another potential application is in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of the compound.
Conclusion:
In conclusion, 4-Methylbiphenyl-2,5-diol is a synthetic derivative of biphenyl that has gained significant attention in scientific research due to its unique properties. It has potential applications in catalysis, materials science, and other areas. While there is limited research on its biochemical and physiological effects, the compound is relatively non-toxic and has low environmental impact. Further research is needed to fully understand its mechanism of action and potential future applications.
Synthesis Methods
The synthesis of 4-Methylbiphenyl-2,5-diol involves the reaction of biphenyl with methyl lithium in the presence of a catalyst. The reaction is carried out in anhydrous conditions and requires careful handling due to the reactivity of the reactants. The yield of the reaction is typically high, and the product can be purified using standard techniques such as column chromatography.
Scientific Research Applications
4-Methylbiphenyl-2,5-diol has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research is its use as a ligand in metal complexes. The compound has been shown to form stable complexes with metals such as copper, nickel, and palladium, which have potential applications in catalysis.
properties
CAS RN |
123830-00-2 |
|---|---|
Product Name |
4-Methylbiphenyl-2,5-diol |
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-5-phenylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c1-9-7-13(15)11(8-12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3 |
InChI Key |
IIGXNLGWRROPLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
Canonical SMILES |
CC1=CC(=C(C=C1O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



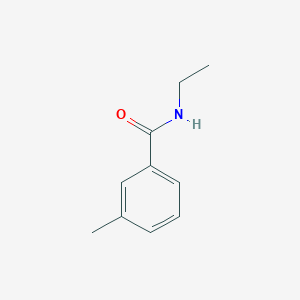
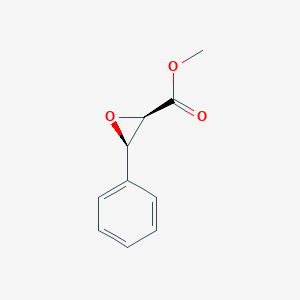
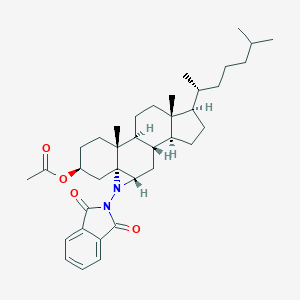
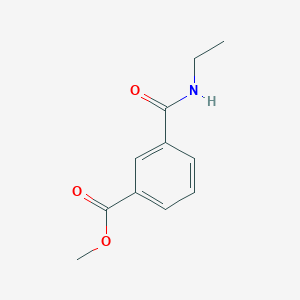


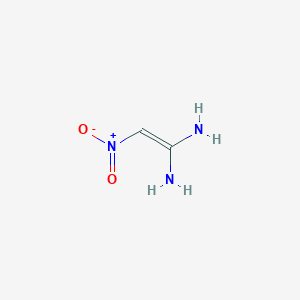
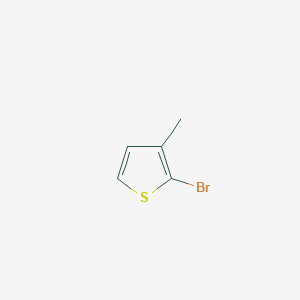
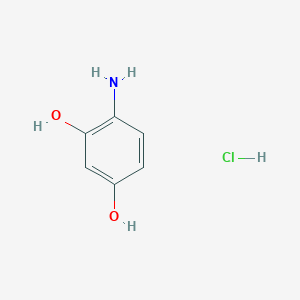
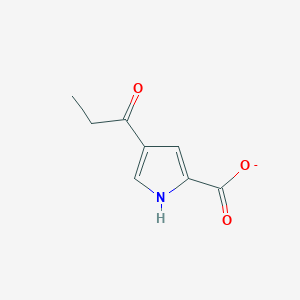
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
